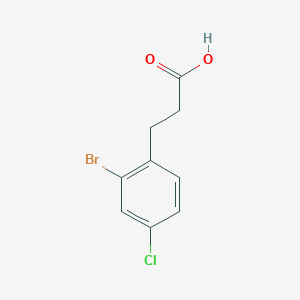

3-(2-Bromo-4-chlorophenyl)propanoic acid

Description

Overview of Halogenated Phenylpropanoic Acid Derivatives in Organic Chemistry

Phenylpropanoic acid and its derivatives represent a significant class of compounds in organic chemistry, characterized by a phenyl ring attached to a propanoic acid moiety. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the phenyl ring creates halogenated phenylpropanoic acid derivatives. These compounds are of considerable interest as versatile building blocks and intermediates in organic synthesis. nih.gov Their utility often stems from the presence of multiple functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents, which can all be selectively targeted for chemical modification.

In medicinal chemistry, for instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential scaffolds for developing new antimicrobial and anticancer agents. mdpi.commdpi.com The core structure of phenylpropanoic acid is a pharmacophore that can be adapted to target various biological pathways. The addition of halogens can further modulate the compound's physicochemical properties and biological activity. Consequently, halogenated phenylpropanoic acids are frequently used as starting materials in the synthesis of more complex molecules for drug discovery and materials science.

Significance of Halogen Substituents on Aromatic Rings for Chemical Reactivity and Biological Interactions

The presence and position of halogen substituents on an aromatic ring profoundly influence the molecule's chemical reactivity and its interactions with biological systems. Halogens exert two primary electronic effects: the inductive effect and the resonance effect. libretexts.orgmsu.edu

Inductive Effect : Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect that deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). libretexts.orgmsu.edu

Resonance Effect : The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) electron system of the aromatic ring. msu.edu This is an electron-donating effect that directs incoming electrophiles to the ortho and para positions.

While the strong inductive effect generally predominates, making halobenzenes less reactive than benzene, the resonance effect still governs the regioselectivity of substitution reactions. libretexts.org Beyond influencing reactivity, halogens serve as crucial functional "handles" for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

In a biological context, halogenation can significantly alter a molecule's properties. nih.gov Introducing halogens can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. Furthermore, halogen atoms can form halogen bonds—a type of non-covalent interaction—with biological macromolecules like proteins and nucleic acids, which can be critical for molecular recognition and binding affinity.

Positioning of 3-(2-Bromo-4-chlorophenyl)propanoic Acid within Current Research Paradigms

This compound is a disubstituted halogenated phenylpropanoic acid derivative. Its specific structure, featuring both a bromine and a chlorine atom at defined positions on the phenyl ring, alongside the propanoic acid side chain, positions it as a specialized intermediate in chemical synthesis. The compound itself is not typically an end-product but rather a valuable starting material for constructing more elaborate molecular architectures.

The key feature of this molecule is the differential reactivity of its functional groups. The carboxylic acid group can undergo standard transformations such as esterification or amidation. The two different halogen atoms provide opportunities for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, allowing for sequential and site-specific modifications of the aromatic ring. This makes the compound a highly useful building block in combinatorial chemistry and targeted synthesis campaigns, particularly in the fields of pharmaceutical and agrochemical research where precise control over molecular structure is essential for optimizing biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 174603-57-7 |

| Physical Form | Powder |

Data sourced from public chemical databases. nih.govsigmaaldrich.com

Scope and Research Aims Pertaining to this compound

The primary research aims concerning this compound are centered on its application in synthetic organic chemistry. Researchers typically acquire or synthesize this compound not to study its intrinsic properties in isolation, but to exploit its structural features for the creation of novel, more complex molecules.

Specific research objectives involving this compound generally include:

Synthesis of Novel Bioactive Molecules : Utilizing the compound as a scaffold to synthesize libraries of derivatives for screening as potential drug candidates or agrochemicals. The propanoic acid chain can be modified to introduce different functional groups, while the halogenated ring allows for the introduction of diverse substituents via cross-coupling chemistry.

Structure-Activity Relationship (SAR) Studies : Investigating how the specific 2-bromo-4-chloro substitution pattern influences the biological activity of a final target molecule. By systematically modifying the structure at these positions, chemists can probe the interactions of the molecule with its biological target.

Development of New Synthetic Methodologies : Employing the molecule as a model substrate to test and refine new synthetic methods, particularly those involving selective C-Br or C-Cl bond activation and functionalization.

In essence, this compound is a tool for chemical innovation, enabling the efficient construction of precisely substituted aromatic compounds for a wide range of scientific investigations.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXKZBOVNCLNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromo 4 Chlorophenyl Propanoic Acid

Strategic Approaches to the Construction of the Halogenated Phenylpropanoic Acid Scaffold

The construction of the 3-(2-Bromo-4-chlorophenyl)propanoic acid molecule necessitates precise control over the placement of the bromine and chlorine atoms on the phenyl ring, ortho and para to the propanoic acid side chain, respectively.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms to an aromatic ring. However, the directing effects of the substituents on the ring are a critical factor. The propanoic acid side chain is an ortho-, para-directing group. Consequently, direct bromination of 3-(4-chlorophenyl)propanoic acid would likely yield the undesired 3-bromo isomer, with the bromine atom adding to the position ortho to the propanoic acid group and meta to the chlorine atom. Similarly, direct chlorination of 3-(2-bromophenyl)propanoic acid would be influenced by the directing effects of both the bromo and the propanoic acid groups.

The reaction of 3-phenylpropanoic acid with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), results in electrophilic aromatic substitution primarily at the para position to yield 3-(4-bromophenyl)propanoic acid. This highlights the challenge of achieving the desired 2-bromo-4-chloro substitution pattern through a simple electrophilic addition to a monosubstituted phenylpropanoic acid.

Directed Ortho-Metalation and Halogenation Routes

Directed ortho-metalation (DoM) offers a powerful strategy to overcome the inherent regioselectivity of electrophilic aromatic substitution. This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.

For the synthesis of this compound, a hypothetical DoM approach could involve a precursor with a potent DMG, such as an amide or a methoxy (B1213986) group, positioned to direct bromination to the desired location. Subsequent manipulation of the DMG and the side chain would be necessary to arrive at the final product.

Synthesis from Readily Available Precursors

The synthesis of this compound can be approached by utilizing more complex, yet readily available, starting materials that already possess the desired substitution pattern or can be easily converted.

Derivatization of Substituted Cinnamic Acids

A plausible and effective route to this compound involves the derivatization of a correspondingly substituted cinnamic acid. This strategy hinges on the synthesis of (E)-3-(2-bromo-4-chlorophenyl)acrylic acid, which can then be reduced to the target propanoic acid. The synthesis of this cinnamic acid precursor can be achieved through several methods, including the Perkin or Knoevenagel condensation of 2-bromo-4-chlorobenzaldehyde (B1282380) with acetic anhydride (B1165640) or malonic acid, respectively.

Once the substituted cinnamic acid is obtained, the carbon-carbon double bond can be selectively reduced without affecting the aromatic halogens. A common method for this transformation is catalytic hydrogenation. For instance, the hydrogenation of 4-chlorocinnamic acid to 3-(4-chlorophenyl)propanoic acid has been reported with high yield using a palladium catalyst. chemicalbook.com A similar approach could be applied to 2-bromo-4-chlorocinnamic acid.

Table 1: Illustrative Hydrogenation of a Substituted Cinnamic Acid This table is based on the analogous synthesis of 3-(4-chlorophenyl)propanoic acid and serves as an illustrative example.

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorocinnamic Acid | 5% Pd/beta zeolite | Ethyl Acetate | 40°C | 1.5 h | 98% | chemicalbook.com |

Bromination and Chlorination of Phenylpropanoic Acid Analogues

As previously discussed, the direct halogenation of phenylpropanoic acid itself is not a viable route to the target compound due to regioselectivity issues. The propanoic acid side chain directs incoming electrophiles to the ortho and para positions. When 3-phenylpropanoic acid is subjected to bromination with Br₂ and a Lewis acid catalyst, the major product is 3-(4-bromophenyl)propanoic acid.

To achieve the desired 2-bromo-4-chloro substitution pattern, a multi-step sequence starting from a different precursor is necessary. For example, one could envision starting with 4-chlorophenylacetic acid, introducing a bromine at the 2-position through a suitable method (potentially involving a directing group), and then elongating the side chain to a propanoic acid.

Advanced Synthetic Transformations and Yield Optimization

Modern synthetic organic chemistry offers a range of advanced transformations that can be applied to the synthesis of complex molecules like this compound. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. nih.govnih.gov In principle, the propanoic acid side chain could be constructed by reacting a dihalogenated benzene (B151609) derivative, such as 1-bromo-2-iodo-4-chlorobenzene, with an acrylate (B77674) under Heck conditions, followed by reduction of the resulting cinnamate (B1238496).

Yield optimization is a critical aspect of any synthetic route. For the synthesis of this compound, this would involve a careful selection of catalysts, reaction conditions (temperature, solvent, and reaction time), and purification methods. For instance, in the hydrogenation of a substituted cinnamic acid, the choice of catalyst (e.g., palladium on carbon, platinum oxide) and hydrogen pressure can significantly impact the reaction's efficiency and selectivity. Similarly, in a potential Heck reaction, the choice of palladium precursor, ligand, base, and solvent is crucial for achieving a high yield.

Catalytic Methods in C-Br and C-Cl Bond Formation

The formation of carbon-halogen bonds is a cornerstone of organic synthesis, and catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reagents. For a molecule like this compound, catalytic strategies can be envisioned for the direct halogenation of a phenylpropanoic acid precursor or by constructing the molecule from pre-halogenated starting materials using catalytic cross-coupling reactions.

Palladium (Pd) catalysis is a prominent method for C-H activation and halogenation. nih.govrsc.org An approach for synthesizing halogenated benzoic acid derivatives involves a Pd(II)-catalyzed meta-C–H bromination and chlorination. nih.govrsc.org This methodology utilizes a directing group to guide the halogenation to a specific position. While this is typically applied for meta-halogenation, modifications in ligand and catalyst design are an active area of research to control regioselectivity. For instance, a substituted benzoic acid could be subjected to such a catalytic system, potentially using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as the halogen source. nih.gov The addition of acid additives has been shown to be crucial for the success of these reactions. nih.gov

Another key catalytic strategy involves the cross-coupling of precursors. The Suzuki-Miyaura reaction, which is palladium-catalyzed, is one of the most effective methods for forming carbon-carbon bonds, including the synthesis of biphenyl (B1667301) compounds. mdpi.com In the context of the target molecule, a related approach could involve coupling a boronic acid derivative with a dihalogenated benzene ring. More directly, catalytic methods are employed to synthesize precursors. For example, a palladium-on-beta-zeolite (Pd/beta zeolite) catalyst has been used for the hydrogenation of benzyl (B1604629) 4-chloro cinnamate to produce 3-(4-chlorophenyl)propanoic acid with a high yield of 98%. chemicalbook.com This demonstrates a catalytic method for forming the propanoic acid side chain from a cinnamic acid derivative, a route that could be adapted for the 2-bromo-4-chloro substituted analogue.

Copper (Cu) catalyzed reactions also present viable pathways for C-X bond formation. While often associated with C-N, C-O, and C-S bond formation, copper catalysts can also facilitate halogenation and cross-coupling reactions, sometimes offering different reactivity and cost-effectiveness compared to palladium. researchgate.netsci-hub.se

Enzymatic halogenation represents a green chemistry approach. FADH2-dependent halogenases are enzymes capable of incorporating chloride and bromide atoms into aromatic compounds that are activated for electrophilic attack. nih.gov These biocatalytic systems operate under mild conditions and offer high selectivity, potentially reducing the need for protecting groups and minimizing waste. nih.gov

| Catalyst System | Reaction Type | Precursor Type | Halogen Source | Key Features |

| Pd(OAc)2 / Additive | C-H Halogenation | Benzoic Acid Derivative | N-Bromophthalimide (NBP) | Directs bromination to the meta-position; requires acid additive. nih.gov |

| Pd/beta zeolite | Hydrogenation | Substituted Cinnamate | H2 | High conversion (100%) and yield (98%) for forming the propanoic acid chain. chemicalbook.com |

| FADH2-dependent halogenase | Enzymatic Halogenation | Activated Aromatic Ring | Halide ions (Cl-, Br-) | High selectivity under mild, aqueous conditions. nih.gov |

Regioselective Synthesis Strategies for Halogen Positioning

Achieving the specific 1,2,4-substitution pattern of this compound, with bromine at the C2 position and chlorine at the C4 position relative to the propanoic acid side chain, is a significant synthetic challenge. The outcome of electrophilic aromatic substitution is governed by the directing effects of existing substituents.

A common strategy begins with a starting material where one or more substituents are already in place. For example, synthesis could commence with 4-chlorophenol (B41353) or a related 4-chloroaniline (B138754) derivative. From 2-bromo-4-chlorophenol, a multi-step synthesis can be undertaken. mdpi.com The phenolic hydroxyl group is a strong ortho-, para-director, facilitating the introduction of a bromine atom at an ortho position. The propanoic acid side chain can then be installed through various methods, such as a Heck reaction followed by reduction, or by alkylation of a corresponding organometallic intermediate.

Direct lithiation followed by electrophilic quench is a powerful tool for achieving regioselectivity. mdpi.com This method involves using a strong base, such as n-butyllithium (n-BuLi), to deprotonate a specific C-H bond, often directed by an existing functional group. The resulting organolithium species can then react with an electrophilic halogen source (e.g., Br2 or C2Cl6) to install the halogen at the desired position. For instance, starting with a 4-chlorophenyl derivative, a directing group at the C1 position could facilitate lithiation and subsequent bromination at the C2 position.

An industrialized synthesis for the related compound 3-(2-bromophenyl)propionic acid starts with 2-bromobenzaldehyde (B122850). google.com This aldehyde undergoes a one-pot condensation with isopropylidene malonate, followed by reduction, hydrolysis, and decarboxylation. google.com A similar approach could be envisioned starting from 2-bromo-4-chlorobenzaldehyde to generate the target molecule. This highlights a strategy where the halogen positions are set from the beginning on a simpler starting material.

Cross-coupling reactions also offer excellent regiocontrol. nih.gov For instance, a Pd(0)-catalyzed Negishi or Stille cross-coupling can be used to selectively functionalize a dihalogenated aromatic ring. One could start with 2,4-dibromothiazole, where one bromine is selectively replaced via cross-coupling, demonstrating the principle of differentiating between two halogen atoms on a ring. nih.gov A similar strategy could be applied to a 1,4-dichloro-2-bromobenzene or a related precursor, where the more reactive C-Br bond undergoes a coupling reaction to introduce the side chain or a precursor to it, leaving the C-Cl bond intact.

| Strategy | Key Reagent/Reaction | Starting Material Example | Control Element |

| Ortho-directing Group | Electrophilic Bromination | 4-Chlorophenol | The -OH group directs bromination to the ortho position (C2). |

| Directed ortho-Metalation (DoM) | n-BuLi, then Br2 | 4-Chloro-substituted aromatic with a directing group | The directing group facilitates selective deprotonation at the adjacent ortho position. |

| Knoevenagel Condensation Route | 2-Bromo-4-chlorobenzaldehyde | 2-Bromo-4-chlorobenzaldehyde | The substitution pattern is fixed on the starting aldehyde. google.com |

| Regioselective Cross-Coupling | Pd(0) catalyst, Organozinc reagent | 1,2-Dibromo-4-chlorobenzene | Differential reactivity of C-Br bonds allows for selective reaction at one site. mdpi.comnih.gov |

Considerations for Scalable and Sustainable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors beyond chemical yield, including cost, safety, environmental impact, and efficiency. The principles of green chemistry provide a framework for designing more sustainable and scalable syntheses. nih.gov

Catalyst Efficiency and Recovery: For catalytic methods, particularly those using precious metals like palladium, reducing catalyst loading is crucial for cost-effectiveness. nih.gov Using highly active catalysts or employing conditions that enhance catalyst turnover can significantly improve process mass intensity (PMI). The development of heterogeneous catalysts, such as the Pd/beta zeolite system, is advantageous for large-scale operations as it simplifies catalyst separation from the reaction mixture and allows for potential recycling, reducing waste and product contamination. chemicalbook.com

Atom Economy and Reaction Media: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). One-pot reactions, where multiple transformations occur in a single reactor without isolating intermediates, can significantly improve efficiency and reduce solvent waste. google.com The choice of solvent is a major contributor to the environmental impact of a process. The use of greener solvents, such as water or bio-based solvents, or performing reactions under aqueous micellar conditions, can vastly reduce the environmental footprint. nih.gov

Reagent Selection and Safety: The selection of reagents is critical for both safety and sustainability. For example, using innocuous methylating agents like dimethyl carbonate (DMC) instead of toxic methyl halides is a key principle of green chemistry. orgsyn.org Similarly, for halogenation, moving away from elemental bromine or chlorine gas to solid, safer-to-handle sources like N-bromosuccinimide (NBS) is preferable for large-scale synthesis. The synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde is noted as an improvement over a route using the highly corrosive and pungent 2-bromobenzyl bromide. google.com

Process Optimization: For scalable production, reaction conditions must be robust and safe. This includes operating at moderate temperatures and pressures and minimizing the use of hazardous reagents. A route that avoids high-temperature decarboxylation, for instance, would be considered more favorable for industrial application. google.com The purification process is also a key consideration; crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower solvent consumption. google.com

Chemical Reactivity and Derivatization of 3 2 Bromo 4 Chlorophenyl Propanoic Acid

Transformations at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, and reduction. These transformations allow for the modification of the propanoic acid side chain, leading to the generation of various ester and amide analogues, as well as the corresponding primary alcohol.

Esterification of 3-(2-Bromo-4-chlorophenyl)propanoic acid can be accomplished through standard methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce the corresponding ester. This method is effective for producing simple alkyl esters (e.g., methyl, ethyl).

For more sensitive alcohol substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Table 1: Representative Esterification Reactions

| Ester Product | Alcohol | Reagents and Conditions |

|---|---|---|

| Methyl 3-(2-bromo-4-chlorophenyl)propanoate | Methanol | H₂SO₄ (cat.), Reflux |

| Ethyl 3-(2-bromo-4-chlorophenyl)propanoate | Ethanol | HCl (gas), 0°C to RT |

The synthesis of amides from this compound is a crucial transformation for creating analogues with potential biological activity. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling agents.

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, modern peptide coupling reagents provide a one-pot method for amide bond formation under milder conditions, minimizing side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like EDC are commonly used to facilitate the coupling between the carboxylic acid and an amine.

The carboxylic acid group can be reduced to yield the corresponding primary alcohol, 3-(2-Bromo-4-chlorophenyl)propan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is a highly effective reagent for this purpose. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful and more selective option that readily reduces carboxylic acids.

The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-(2-Bromo-4-chlorophenyl)propanal, is a more challenging transformation. This typically requires a two-step process, such as converting the carboxylic acid to a Weinreb amide followed by reduction with a mild hydride source like diisobutylaluminium hydride (DIBAL-H), or conversion to an acid chloride followed by a controlled reduction (e.g., Rosenmund reduction).

Reactions Involving the Halogen Substituents on the Phenyl Ring

The presence of both bromine and chlorine atoms on the aromatic ring opens up extensive possibilities for derivatization through reactions that form new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective synthesis.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In the case of this compound, the propanoic acid side chain is a weakly deactivating group. Therefore, the phenyl ring is not strongly activated towards SNAr. Reactions of this type would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), and may suffer from low yields and side reactions. libretexts.org The reaction is more feasible with heteroaromatic systems, which are inherently more electron-deficient. wikipedia.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds and are highly applicable to aryl halides like this compound. mdpi-res.commdpi.comustc.edu.cn A significant advantage in this substrate is the differential reactivity of the aryl bromide and aryl chloride, where the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed systems. This allows for selective reaction at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations. The general order of reactivity for halides is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. wikipedia.orgyonedalabs.com It is one of the most versatile methods for creating biaryl compounds. researchgate.net Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various aryl or vinyl boronic acids at the 2-position. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgrsc.org This reaction is typically performed in the presence of a base. Again, the reaction would be expected to occur selectively at the C-Br bond, allowing for the introduction of a variety of vinyl groups. The stereoselectivity of the Heck reaction is often high, favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov This method would selectively install an alkynyl group at the 2-position of the phenyl ring. Copper-free Sonogashira protocols have also been developed. nih.gov

Ullmann Condensation/Coupling: The Ullmann reaction traditionally uses copper catalysis to couple two aryl halides to form a biaryl (Ullmann coupling) or to couple an aryl halide with an alcohol, amine, or thiol (Ullmann condensation). wikipedia.orgorganic-chemistry.orgnih.gov While classic conditions often require high temperatures, modern variations with ligands allow the reactions to proceed under milder conditions. nih.gov This reaction could be used to form biaryl ethers or N-aryl compounds, likely with preferential reaction at the more reactive C-Br bond. wikipedia.org

Table 2: Predicted Selectivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Major Product |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 3-(2-Aryl-4-chlorophenyl)propanoic acid nih.gov |

| Heck Reaction | Alkene (R-CH=CH₂) | 3-(2-(Alkenyl)-4-chlorophenyl)propanoic acid |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 3-(2-(Alkynyl)-4-chlorophenyl)propanoic acid wikipedia.org |

Reactivity of the Aliphatic Propanoic Acid Chain

The aliphatic propanoic acid chain of this compound presents several sites for chemical modification, distinct from the reactivity of the aromatic ring or the carboxylic acid group itself. The alpha (α) and beta (β) carbons of the propanoic acid moiety are key locations for functionalization.

The carbon atoms alpha and beta to the carboxyl group can undergo various substitution and modification reactions. Alpha-functionalization is particularly common for carboxylic acids, while beta-functionalization can also be achieved through specific pathways.

Alpha-Functionalization: The α-position of this compound can be readily halogenated. A classic method for this transformation is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. This reaction proceeds via an acyl bromide intermediate, which enolizes, allowing for electrophilic attack by bromine at the α-carbon. The existence of related compounds, such as 2-Bromo-3-(2-chlorophenyl)propanoic acid, demonstrates the feasibility of such transformations on similar scaffolds nih.gov. Other synthetic strategies have been developed for introducing groups like ethoxy moieties at the alpha position of phenyl propanoic acids, highlighting the versatility of this position for creating derivatives nih.gov.

Beta-Functionalization: While less direct than alpha-functionalization via enolate chemistry, the β-position can also be a site of reactivity. For instance, studies on the metabolism of 3-phenylpropionic acid show that it undergoes hepatic beta-oxidation nih.gov. This biological pathway involves an initial dehydrogenation of the aliphatic chain to form a double bond between the α and β carbons, yielding an analogue of cinnamoyl-CoA. Subsequent hydration of this double bond introduces a hydroxyl group at the β-position, forming a 3-hydroxy-3-phenylpropionyl-CoA intermediate nih.gov. While these are enzymatic processes, they establish the chemical potential for reactivity at the β-carbon.

The table below summarizes potential functionalization reactions on the aliphatic chain.

| Reaction Type | Position | Reagents/Conditions | Potential Product |

| Alpha-Halogenation | α-carbon | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-3-(2-bromo-4-chlorophenyl)propanoic acid |

| Beta-Hydroxylation | β-carbon | (Analogous to biological pathways) | 3-Hydroxy-3-(2-bromo-4-chlorophenyl)propanoic acid |

The aliphatic portion of this compound can undergo both oxidation and reduction, although these transformations typically involve the carboxylic acid functional group or the entire side chain.

Reduction Reactions: The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective libretexts.org. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to 1º-alcohols libretexts.orgleah4sci.com. The reaction proceeds via the formation of metal salts, which are then hydrolyzed to yield the final alcohol product libretexts.org. Diborane (B₂H₆) can also be used to achieve this reduction libretexts.org. Applying this to the target compound would yield 3-(2-Bromo-4-chlorophenyl)propan-1-ol.

Oxidation Reactions: The aliphatic side chain attached to the benzene (B151609) ring is susceptible to strong oxidation. When an alkylbenzene is treated with a potent oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid under vigorous conditions, the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid libretexts.orgncert.nic.in. This reaction occurs irrespective of the length of the alkyl chain, provided there is at least one hydrogen atom on the benzylic carbon libretexts.org. For this compound, this side-chain oxidation would result in the formation of 2-Bromo-4-chlorobenzoic acid.

The following table outlines the primary oxidation and reduction reactions of the aliphatic moiety.

| Reaction Type | Reagent | Moiety Targeted | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | 3-(2-Bromo-4-chlorophenyl)propan-1-ol |

| Reduction | Diborane (B₂H₆) | Carboxylic acid | 3-(2-Bromo-4-chlorophenyl)propan-1-ol |

| Oxidation | Potassium permanganate (KMnO₄) | Entire aliphatic chain | 2-Bromo-4-chlorobenzoic acid |

Cyclization Reactions Leading to Fused Ring Systems

3-Phenylpropanoic acid and its derivatives are important precursors for the synthesis of fused bicyclic ring systems, particularly tetralones semanticscholar.org. The most common method to achieve this is through an intramolecular Friedel-Crafts acylation wikipedia.orgmasterorganicchemistry.com. This electrophilic aromatic substitution reaction creates a new six-membered ring fused to the existing aromatic ring.

The reaction is typically initiated by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride orgsyn.org. In the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion sigmaaldrich.comchemistrysteps.commasterorganicchemistry.com. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a ketone. Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can be used to promote the cyclization directly from the carboxylic acid wikipedia.orgmasterorganicchemistry.com.

For this compound, the regiochemical outcome of the cyclization is directed by the existing bromo and chloro substituents. Both are deactivating but ortho-, para-directing groups. The potential sites for ring closure are C-3 (ortho to the bromo group and meta to the chloro group) and C-5 (ortho to the chloro group and meta to the bromo group). Cyclization at C-3 may be sterically hindered by the adjacent bromine atom. Therefore, cyclization is most likely to occur at the C-5 position, leading to the formation of 7-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one.

The table below details the conditions and potential products for the cyclization reaction.

| Reaction Name | Reagents/Catalyst | Intermediate | Potential Product |

| Intramolecular Friedel-Crafts Acylation | 1. SOCl₂2. AlCl₃ | 3-(2-Bromo-4-chlorophenyl)propanoyl chloride | 7-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Acylium ion | 7-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one |

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromo 4 Chlorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environments

A ¹H NMR spectrum of 3-(2-Bromo-4-chlorophenyl)propanoic acid would be expected to provide information on the number of different proton environments, their chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling, and the integration values corresponding to the number of protons in each environment.

Expected ¹H NMR Data Table (Hypothetical):

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~11-12 | Singlet | - | 1H | COOH |

| ~7.6 | Doublet | ~2.0 | 1H | Ar-H |

| ~7.3 | Doublet of doublets | ~8.5, 2.0 | 1H | Ar-H |

| ~7.2 | Doublet | ~8.5 | 1H | Ar-H |

| ~3.2 | Triplet | ~7.5 | 2H | -CH₂-Ar |

Note: This is a hypothetical table based on known chemical shift ranges for similar structural motifs.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Data Table (Hypothetical):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~178 | C=O (acid) |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~35 | -CH₂-Ar |

Note: This is a hypothetical table based on known chemical shift ranges for similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, showing the correlation between the two methylene (B1212753) (-CH₂-) groups in the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connectivity between the phenyl ring and the propanoic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra would display characteristic absorption or scattering bands corresponding to specific functional groups.

Expected Vibrational Data Table (Hypothetical):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1400 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~1100 | Medium | C-Cl stretch |

| ~800-900 | Strong | Ar-H out-of-plane bend |

Note: This is a hypothetical table based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry would provide the exact molecular weight of the compound and offer insights into its structure through analysis of its fragmentation pattern. The presence of bromine and chlorine would be evident from the characteristic isotopic patterns of the molecular ion peak.

Expected Mass Spectrometry Data (Hypothetical):

Molecular Ion (M⁺): A cluster of peaks would be observed due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak would correspond to the molecular weight of the compound with the most abundant isotopes.

Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxyl group (-COOH), the bromine atom (-Br), the chlorine atom (-Cl), and cleavage of the propanoic acid side chain would be expected.

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Expected Crystallographic Data Table (Hypothetical):

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

Note: This table represents the type of parameters that would be determined from a single-crystal XRD study.

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of this compound are critical for its characterization and subsequent use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and compounds with higher hydrophobicity will have longer retention times.

A typical RP-HPLC method for the analysis of this compound would be developed and validated to ensure its accuracy, precision, and specificity. pensoft.net The method would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the best separation of the target compound from any process-related impurities or degradation products.

Illustrative HPLC Purity Analysis:

A hypothetical analysis of a synthesized batch of this compound could yield a chromatogram showing a major peak corresponding to the product and minor peaks indicating impurities. The purity is often determined by the area percentage of the main peak.

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Example Data from HPLC Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

|---|---|---|---|

| 1 | 3.5 | 0.8 | Starting Material |

| 2 | 5.2 | 1.2 | By-product |

| 3 | 8.7 | 97.5 | This compound |

For isolation purposes, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect larger quantities of the pure compound. The fractions corresponding to the main peak are collected, and the solvent is evaporated to yield the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another essential technique for the analysis of this compound, particularly for identifying volatile impurities. For GC analysis, the carboxylic acid group of the target compound often requires derivatization to increase its volatility and thermal stability. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to a methyl ester.

The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This allows for the definitive identification of the main compound and any co-eluting impurities.

Illustrative GC-MS Analysis:

A GC-MS analysis of a derivatized sample of this compound would provide a total ion chromatogram (TIC). The peak corresponding to the derivatized target compound would have a characteristic retention time and a mass spectrum that can be compared to a library or interpreted to confirm its structure.

Table 3: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Injection Mode | Splitless |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

Table 4: Hypothetical GC-MS Data for Derivatized Compound

| Retention Time (min) | Major Mass Fragments (m/z) | Identification |

|---|

The combination of HPLC for purity assessment and preparative isolation, along with GC-MS for the identification of volatile components and structural confirmation, provides a comprehensive approach to ensuring the high quality of this compound for scientific applications.

Computational Chemistry and Theoretical Investigations of 3 2 Bromo 4 Chlorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for calculating the ground-state properties of molecules with a favorable balance between accuracy and computational cost. For 3-(2-Bromo-4-chlorophenyl)propanoic acid, DFT calculations are crucial for elucidating its fundamental chemical characteristics.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, the geometry is optimized by considering bond lengths, bond angles, and dihedral angles.

Table 1: Key Geometric Parameters Investigated in DFT Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-O, C-C, C-H, C-Br, C-Cl). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-O, C-C-C). |

Theoretical vibrational frequencies can be calculated using DFT once the molecule's geometry has been optimized. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and atomic motions can be achieved. researchgate.net

For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

C-O stretching and O-H bending of the carboxylic acid.

Aromatic C-H stretching and C=C stretching of the phenyl ring.

C-Cl and C-Br stretching modes.

A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and to improve agreement with experimental data.

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required for electronic excitation. nih.gov

DFT calculations provide the energies of these orbitals, from which several global reactivity descriptors can be derived based on Koopman's theorem: mdpi.comijcce.ac.ir

Ionization Potential (I) : The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added to a molecule (A ≈ -ELUMO).

These values help in understanding the molecule's behavior in chemical reactions. For example, a molecule with a low ionization potential is a good electron donor.

Table 2: Key Electronic Properties from DFT Calculations

| Property | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the capacity to donate an electron. |

| LUMO Energy (ELUMO) | - | Related to the capacity to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de

Different colors on the MEP map represent different potential values, indicating regions that are electron-rich or electron-poor: researchgate.netwolfram.com

Red : Regions of most negative potential, rich in electrons. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive potential, electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net Conversely, a high positive potential (blue) would be anticipated around the acidic hydrogen atom of the hydroxyl group, making it the primary site for deprotonation and interaction with nucleophiles. The aromatic ring and its substituents would show a more complex potential distribution, influencing the molecule's interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding, hybridization, and charge delocalization within the molecule. slideshare.net

Key insights from NBO analysis include:

Hybridization : It determines the spd composition of atomic orbitals used to form bonds.

Charge Delocalization : NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). This is evaluated using second-order perturbation theory to estimate the stabilization energy (E(2)) associated with these donor-acceptor interactions. researchgate.net

For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbital of the C=O bond (n → π*), which stabilizes the molecule. It would also characterize the nature of the C-Br and C-Cl bonds and the electronic interactions between the propanoic acid side chain and the substituted phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me

A QSAR model takes the form: Activity = f (Molecular Descriptors)

The theoretical derivation of a QSAR model for this compound would involve the following steps: nih.govslideshare.net

Data Set Compilation : A dataset of structurally similar compounds with experimentally measured biological activities would be required.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic : HOMO/LUMO energies, dipole moment, atomic charges (from DFT).

Steric/Topological : Molecular weight, volume, surface area, connectivity indices.

Hydrophobic : LogP (partition coefficient).

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that correlates the descriptors with the observed activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and reliable.

Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govresearchgate.net

Molecular Docking Simulations for Theoretical Receptor/Enzyme Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking of this compound. While research exists on the broader class of substituted phenylpropanoic acids and their interactions with various receptors, no detailed theoretical investigations into the binding of this specific compound to receptors or enzymes appear to be publicly available at this time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often calculated as a binding energy or docking score. Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues within the active site of the target protein.

Although no direct molecular docking data is available for this compound, studies on structurally related phenylpropanoic acid derivatives have explored their potential as activators for receptors such as the peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net These studies often involve creating a quantitative structure-activity relationship (QSAR) to correlate the structural features of the compounds with their biological activity, which can be informed by docking simulations. researchgate.net

Without specific research on this compound, it is not possible to provide a data table of its theoretical receptor interactions, binding affinities, or a detailed analysis of its binding mode with any particular biological target. Further computational research would be required to elucidate the potential enzyme or receptor interactions of this compound.

Applications of 3 2 Bromo 4 Chlorophenyl Propanoic Acid As a Versatile Chemical Intermediate

Building Block in Complex Organic Synthesis

In organic synthesis, 3-(2-Bromo-4-chlorophenyl)propanoic acid serves as a foundational component for constructing larger, more intricate molecular architectures. sigmaaldrich.com The molecule possesses three key features that chemists can exploit: the carboxylic acid group, the aromatic phenyl ring, and the halogen (bromo and chloro) substituents. The carboxylic acid can be readily converted into other functional groups like esters, amides, or acid chlorides, facilitating the connection to other molecular fragments. The phenyl ring provides a rigid scaffold, while the bromine and chlorine atoms can be modified or replaced through various reactions, such as cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds.

Precursor for Pharmacologically Relevant Scaffolds (excluding clinical applications)

The phenylpropanoic acid motif is a common feature in many biologically active compounds. While direct pharmacological applications of this compound are not extensively documented, its structural analogues serve as key precursors in the development of new therapeutic agents. nih.gov Research has shown that derivatives of similar propanoic acids are promising scaffolds for creating novel antimicrobial and anticancer candidates. nih.govmdpi.com

For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as a foundational platform for developing new antimicrobial agents that target multidrug-resistant bacteria and fungi. mdpi.comnih.govresearchgate.net These findings highlight the utility of the propanoic acid scaffold in medicinal chemistry. Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of new anticancer agents. mdpi.com The presence of halogen atoms, such as bromine and chlorine, on the phenyl ring of the title compound provides chemists with opportunities to further diversify these scaffolds, potentially leading to compounds with enhanced biological activity.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Propanoic Acid Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Scaffold Class | Targeted Activity | Research Findings | Citations |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Showed activity against ESKAPE group bacteria and drug-resistant Candida species. | nih.govmdpi.comresearchgate.net |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | Exhibited antiproliferative activity against lung cancer models, including drug-resistant cells. | mdpi.com |

| 2-(2-Fluoro-4-biphenylyl)propionic acid derivatives | Anti-inflammatory | Derivatives showed good anti-inflammatory activity with reduced ulcerogenic action. | researchgate.net |

| Hydrazide-hydrazone derivatives | Antitumor | Synthesized heterocyclic derivatives showed inhibitory effects against breast, lung, and CNS cancer cell lines. | mdpi.com |

Intermediate in the Synthesis of Agrochemicals

Halogenated aromatic compounds are integral to the design of many modern agrochemicals due to their enhanced biological activity and stability. The 2-bromo-4-chlorophenyl moiety present in this compound is a structural feature found in some classes of insecticides. mdpi.com For example, complex molecules like anthranilic diamide insecticides, which include chlorantraniliprole, utilize halogenated phenyl rings to achieve their desired effect on insect receptors. mdpi.com

While direct synthesis of commercial agrochemicals from this compound is not prominently reported, its structure makes it a plausible intermediate. It can be used to introduce the di-halogenated phenyl group into a larger molecule, a common strategy in the development of new and effective pesticides. The development of novel insecticides often involves creating libraries of compounds with varied substitutions on aromatic rings to optimize activity and safety profiles.

Use in Material Science Research (as a monomer or building block for novel materials)

In the realm of material science, organic molecules with specific functional groups are used as monomers to build polymers with tailored properties. boronmolecular.com this compound possesses characteristics that make it a candidate for research in this area. The carboxylic acid function allows it to undergo polymerization reactions to form polyesters or polyamides.

The presence of bromine and chlorine atoms on the aromatic ring could impart specific properties to the resulting materials. For instance, halogenated compounds are known to enhance flame retardancy. Furthermore, the high atomic mass of bromine can increase the refractive index of a polymer, a desirable property for optical applications. While this specific compound is not yet widely cited in material science literature, its potential as a specialty monomer for creating functional polymers remains an area for future exploration.

Chiral Synthesis Applications of Derivatives

Chirality, or 'handedness', is a critical concept in chemistry, particularly in the synthesis of pharmaceuticals where different enantiomers (mirror-image isomers) of a molecule can have vastly different biological effects. The propanoic acid structure can be modified to create a chiral center, typically at the carbon atom adjacent to the carboxylic acid group (the α-carbon).

Derivatives of this compound are therefore potential substrates for chiral synthesis. By introducing a substituent at the α-position through asymmetric synthesis techniques, it is possible to produce enantiomerically pure compounds. These chiral building blocks can then be used to construct more complex, single-enantiomer drugs. The synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, a related compound, showcases a methodology that could potentially be adapted for derivatives of this compound, highlighting the importance of such chiral intermediates in large-scale synthesis. researchgate.net The development of efficient methods for the asymmetric synthesis of such derivatives is an active area of chemical research. mdpi.com

In Vitro Mechanistic Investigations and Molecular Interactions Non Clinical

Exploration of Molecular Targets and Pathways in Cell-Based or Enzymatic Assays

Currently, there is a lack of specific studies in the reviewed literature that have utilized cell-based or enzymatic assays to identify the molecular targets and signaling pathways directly modulated by 3-(2-Bromo-4-chlorophenyl)propanoic acid. The biological effects of phenylpropanoic acid derivatives can be influenced by the nature and position of substituents on the phenyl ring. Halogen atoms, such as bromine and chlorine, can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its interaction with biological targets. However, without specific experimental data, any proposed targets would be purely speculative.

Studies on Receptor Binding and Enzyme Inhibition at a Molecular Level

No specific data from receptor binding assays or enzyme inhibition studies for this compound have been found in the available literature. Phenylpropanoic acid derivatives are known to interact with a variety of enzymes and receptors, but the specific binding profile and inhibitory constants for this compound have not been reported. For instance, many phenylpropanoic acids are known to be inhibitors of cyclooxygenase (COX) enzymes, but it is unknown if this compound shares this activity.

Mechanistic Elucidation of Observed Biological Activities in Model Systems

While some phenylpropanoic acid derivatives have been investigated for their antimicrobial and anticancer activities, specific mechanistic studies on this compound in these contexts are not available.

For antimicrobial activity, halogenated compounds can exert their effects through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, or interference with DNA replication. The presence of bromo and chloro substituents on the phenyl ring could potentially enhance such activities. However, without experimental evidence from in vitro studies using bacterial or fungal strains, the precise mechanism of action for this compound remains unknown.

In the context of anticancer activity, the cytotoxic or cytostatic effects of related compounds are often attributed to the induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific effects of this compound on cancer cell lines have not been documented.

Conclusion and Future Research Directions

Summary of Key Findings and Advancements in the Research of 3-(2-Bromo-4-chlorophenyl)propanoic Acid

Research specifically focused on this compound has been limited, with its primary characterization being documented in chemical databases. The compound is recognized as a halogenated arylpropanoic acid, a class of molecules with significant interest in medicinal chemistry and materials science. Key data available includes its molecular formula (C9H8BrClO2) and structure nih.gov. Advancements in the understanding of this compound are largely inferred from the broader study of related arylpropanoic acids. The development of novel synthetic methodologies for similar structures, such as 3-(2-bromophenyl)propionic acid and 3-(4-chlorophenyl)propanoic acid, provides a foundational basis for the potential synthesis and further investigation of this compound google.comchemicalbook.com. The primary advancement lies in the recognition of its potential as a building block for more complex molecules, driven by the versatile reactivity of its functional groups—the carboxylic acid, the bromo substituent, and the chloro substituent on the phenyl ring.

Identification of Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of this compound is not extensively detailed in the literature, presenting an opportunity for the exploration of various synthetic strategies. Based on methodologies for analogous compounds, several routes could be investigated:

Malonic Ester Synthesis: A common route to arylpropanoic acids involves the reaction of a substituted benzyl (B1604629) halide with a malonic ester, followed by hydrolysis and decarboxylation. The synthesis of 2-bromo-4-chlorobenzyl bromide as a precursor would be a critical step in this pathway.

Heck Reaction: The palladium-catalyzed coupling of 1-bromo-2-iodo-4-chlorobenzene with acrylic acid or its esters, followed by reduction of the double bond, could offer a direct route to the carbon skeleton of the target molecule.

Reformatsky Reaction: The reaction of a substituted benzaldehyde (2-bromo-4-chlorobenzaldehyde) with an alpha-halo ester in the presence of zinc, followed by dehydration and reduction, presents another potential synthetic pathway.

Derivatization of this compound offers numerous possibilities for creating novel compounds with potentially interesting biological or material properties. The carboxylic acid moiety is a prime site for modification, allowing for the formation of esters, amides, and acid halides. These derivatives could serve as intermediates for more complex structures. Furthermore, the bromine and chlorine substituents on the aromatic ring can be targeted for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Prospects for Advanced Computational and Theoretical Studies

The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring of this compound makes it an interesting candidate for advanced computational and theoretical studies, particularly in the realm of intermolecular interactions.

Computational investigations could provide valuable insights into:

Halogen Bonding: A detailed theoretical study could explore the potential for this molecule to act as a halogen bond donor at both the bromine and chlorine sites. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could elucidate the nature and strength of these non-covalent interactions mdpi.com.

Conformational Analysis: Computational modeling can predict the preferred conformations of the propanoic acid side chain relative to the substituted phenyl ring. This information is crucial for understanding how the molecule might interact with biological targets or pack in a solid state.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack and providing a rationale for its intermolecular interaction patterns mdpi.com.

These computational studies would not only enhance the fundamental understanding of this compound but also guide the rational design of its derivatives for specific applications.

Emerging Research Frontiers for Halogenated Arylpropanoic Acid Derivatives

Halogenated arylpropanoic acid derivatives are at the forefront of several emerging research areas, primarily due to their diverse biological activities. The structural motif of an arylpropanoic acid is found in many non-steroidal anti-inflammatory drugs (NSAIDs) ijpsr.comresearchgate.netresearchgate.net.

Emerging frontiers for this class of compounds include:

Anticancer Agents: Numerous studies have highlighted the potential of arylpropanoic acid derivatives as anticancer agents nih.govmdpi.com. Future research could focus on synthesizing derivatives of this compound and evaluating their antiproliferative activities against various cancer cell lines.

Antimicrobial Agents: There is a growing interest in developing novel antimicrobial agents to combat drug-resistant pathogens. Arylpropanoic acid derivatives have shown promise in this area, and new derivatives could be screened for their activity against multidrug-resistant bacteria and fungi nih.gov.

Immunomodulatory Effects: Recent research has demonstrated that some arylpropanoic acid derivatives possess immunomodulatory properties, capable of modulating cytokine profiles nih.govmdpi.com. This opens up possibilities for developing new therapies for inflammatory and autoimmune diseases.

The strategic placement of halogen atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable scaffold for future drug discovery and development efforts.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Bromo-4-chlorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves halogenation of a phenylpropanoic acid precursor. For example:

Q. How is this compound characterized using spectroscopic methods?

Answer: Key techniques include:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. The bromine atom causes deshielding (δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of halogen substituents (e.g., dihedral angles between phenyl and propanoic acid groups) .

- FT-IR: Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

Answer:

- Molecular Docking: Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Halogen bonding between Br/Cl and active-site residues (e.g., His90) enhances affinity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The electron-withdrawing Br/Cl groups increase electrophilicity at the phenyl ring .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Answer:

- Variable Temperature (VT) NMR: Detect dynamic processes (e.g., rotamer interconversion) that cause peak broadening .

- Isotopic Labeling: Substitute ²H or ¹³C to isolate specific signals. For example, deuteration of the propanoic acid chain simplifies aromatic proton assignments .

- Cross-Validation with Crystallography: Compare experimental NMR shifts with X-ray-derived bond lengths to confirm assignments .

Example Case: A ¹H NMR singlet at δ 7.42 initially attributed to Cl-substituted protons was re-assigned to a symmetry-equivalent Br-substituted proton after VT-NMR revealed temperature-dependent splitting .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki coupling) of this compound?

Answer:

- Protecting Groups: Temporarily esterify the carboxylic acid to prevent interference during cross-coupling .

- Catalyst Screening: Pd(PPh₃)₄ favors coupling at the bromine site (vs. chlorine) due to lower C-Br bond dissociation energy .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.